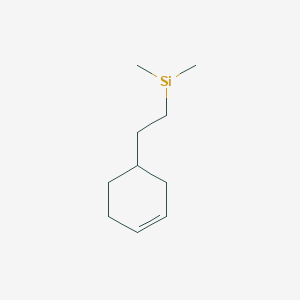
CID 23264652
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 23264652” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 23264652 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, certain crystal forms of compounds similar to this compound have been synthesized using methods that ensure good physiochemical stability and high purity .
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: CID 23264652 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on its chemical structure and the reagents used.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.
Scientific Research Applications
CID 23264652 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a tool compound to study biological pathways and as a potential therapeutic agent. In industry, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 23264652 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. For example, some compounds exert their effects by inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 23264652 can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds may share similar chemical properties and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness can be attributed to the presence of specific functional groups or structural motifs that confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H19Si |
|---|---|
Molecular Weight |
167.34 g/mol |
InChI |
InChI=1S/C10H19Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3 |
InChI Key |
QZEVAOGLEATPSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















